molecular formula C13H12O3 B13028771 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde

Cat. No.: B13028771
M. Wt: 216.23 g/mol
InChI Key: DMLPNGHKACOWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a furan derivative, characterized by the presence of a furan ring substituted with a p-tolyloxy group and a formyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with p-cresol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the p-tolyloxy group .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((p-Tolyloxy)methyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenoxy)furan-2-carbaldehyde
  • 5-(4-Methylphenoxy)-2-furancarboxaldehyde
  • 5-p-Tolyloxy-furfural

Uniqueness

5-((p-Tolyloxy)methyl)furan-2-carbaldehyde is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-[(4-methylphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-10-2-4-11(5-3-10)15-9-13-7-6-12(8-14)16-13/h2-8H,9H2,1H3

InChI Key

DMLPNGHKACOWNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.